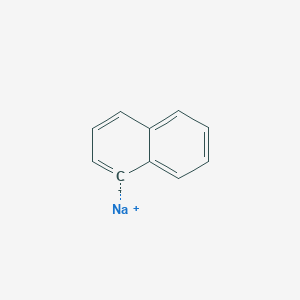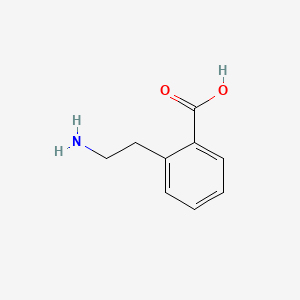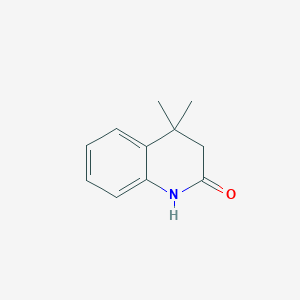
4,4-二甲基-3,4-二氢喹啉-2(1H)-酮
描述
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been the subject of various scientific research studies . It is a derivative of quinoline, which is a heterocyclic alkaloid . Quinoline derivatives are known for their high reactivity, making them excellent precursors in the synthesis of new bioactive compounds .
Synthesis Analysis
A theoretical approach of the reactivity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives has been carried out . This study determines the interaction sites of these derivatives to understand the mechanisms involved . The study was carried out in the gaseous phase and solution in N, N-dimethylformamide (DMF) using the Density Functional Theory (DFT/B3LYP) method associated with 6-311G(d) and 6-311+G (d) bases .Chemical Reactions Analysis
The study based on a theoretical approach of reactivity revealed that there is a tautomeric equilibrium relationship between the different derivatives . The reactivity analysis based on Frontier Molecular Orbitals theory revealed that tautomers ketone are less reactive than tautomers enol . The carbon atoms C2, C3, C5, C7, and C8 of the quinoline-2-one ring are sites favorable to nucleophilic attack . Atoms N1, C4, C6, and O11 are nucleophilic sites therefore favorable to an electrophilic attack .科学研究应用
有机合成中的亲电取代
4,4-二甲基-3,4-二氢喹啉-2(1H)-酮在有机合成中被广泛应用,特别是在亲电取代反应中。一项研究表明,通过温和的亲电取代过程,可以获得3-取代衍生物,突显了它作为合成各种有机化合物的多功能核心的潜力(Bouclé等,2010)。
对映纯喹啉酮的模板
对映纯的3,4-二氢喹啉-2(1H)-酮因其在生物学和药理学上的重要性而显著。它们可以从苯并噻嗪中衍生出来,后者可作为在温和条件下生产这些化合物的模板。这一过程对于开发具有特定立体化学要求的药物至关重要(Harmata & Hong, 2007)。
结构阐明和生物性质
对具有二氢喹啉-4(1H)-酮核的化合物进行结构阐明对于开发具有期望生物性质的新材料至关重要。对卤代二氢喹啉的研究有助于了解卤原子对分子构象的影响,这对于药物设计和开发至关重要(Vaz et al., 2020)。
新化合物的开发和抗氧化活性
报道了新型二氢喹啉-5-(1H,4H,6H)-酮衍生物的合成,展示了它们在体外抗氧化活性中的潜力。这表明这些化合物在新型抗氧化剂的开发中的作用(Fındık等,2012)。
有价值分子的合成
二氢喹啉-2(1H)-酮被用于合成有价值的分子,如抗癌药替匹法尼。它们的合成策略在制药研究中至关重要,特别是在开发抗癌疗法方面(Mierina et al., 2016)。
属性
IUPAC Name |
4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBRUPKXAKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557467 | |
| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
76693-04-4 | |
| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

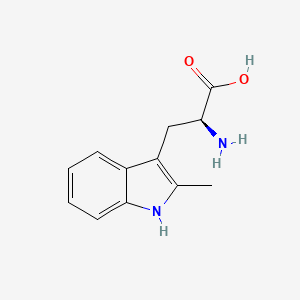
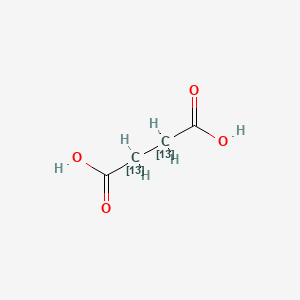

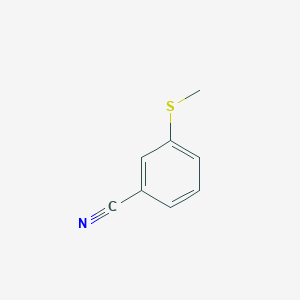
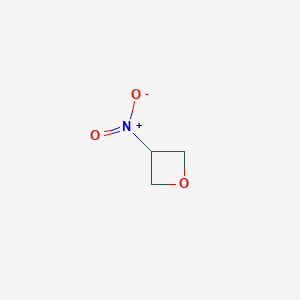
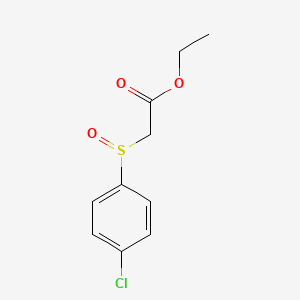

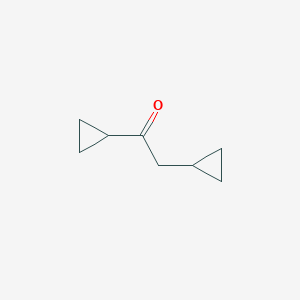

![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)
